(S)-amino-pyridin-3-yl-aceticacid

Description

(S)-Amino-pyridin-3-yl-acetic acid (CAS 59966-29-9) is a chiral pyridine derivative featuring an acetic acid moiety and an amino group attached to the pyridine ring at position 2. Its molecular formula is C₇H₈N₂O₂, and it is commonly encountered as a hydrochloride salt (as noted in ). Its structure combines the hydrogen-bonding capacity of the amino and carboxylic acid groups with the aromatic heterocyclic properties of pyridine, enabling diverse reactivity and solubility profiles .

Properties

Molecular Formula |

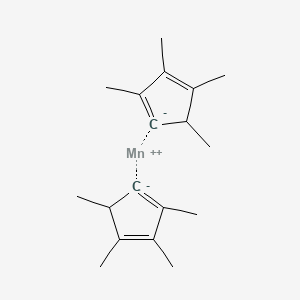

C18H26Mn |

|---|---|

Molecular Weight |

297.3 g/mol |

IUPAC Name |

manganese(2+);1,2,3,5-tetramethylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C9H13.Mn/c2*1-6-5-7(2)9(4)8(6)3;/h2*6H,1-4H3;/q2*-1;+2 |

InChI Key |

FUUKHNRDHFIZLM-UHFFFAOYSA-N |

Canonical SMILES |

CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Mn+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Table 1: Key Structural Features of Comparable Pyridine Derivatives

| Compound Name | Substituents (Position) | Functional Groups | CAS Number | Stereochemistry |

|---|---|---|---|---|

| (S)-Amino-pyridin-3-yl-acetic acid | Amino (3), acetic acid (side chain) | NH₂, COOH | 59966-29-9 | S-configuration |

| (6-Aminopyridin-3-yl)acetic acid | Amino (6), acetic acid (side chain) | NH₂, COOH | 39658-45-2 | Not specified |

| 6-Amino-3-pyridinecarboxylic acid | Amino (6), carboxylic acid (3) | NH₂, COOH | 3167-49-5 | Not specified |

| N-(3-Hydroxypyridin-2-yl)acetamide | Hydroxy (2), acetamide (side chain) | OH, CONH₂ | — | Not specified |

| [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid | Isopropyl-methyl-amino (piperidine), acetic acid | N-alkyl, COOH | 1032684-85-7 | S-configuration |

Key Observations :

Positional Isomerism: The compound (6-Aminopyridin-3-yl)acetic acid (CAS 39658-45-2) differs from the target compound by the position of the amino group (6 vs. 3). This alters electronic effects, with the amino group at position 6 likely reducing the acidity of the pyridine ring compared to position 3 . 6-Amino-3-pyridinecarboxylic acid (CAS 3167-49-5) replaces the acetic acid side chain with a directly attached carboxylic acid group. This increases rigidity and acidity (pKa ~2–3 for pyridinecarboxylic acids vs. ~4–5 for acetic acid derivatives) .

Functional Group Variations: N-(3-Hydroxypyridin-2-yl)acetamide () substitutes the carboxylic acid with an acetamide group, enhancing lipophilicity and reducing hydrogen-bonding capacity. Such derivatives are often explored for improved membrane permeability in drug design . The Parchem series (Evidences 9–11) introduces bulky substituents (e.g., isopropyl-methyl-amino, benzyloxycarbonyl-cyclopropyl-amino) on heterocyclic cores. These modifications improve metabolic stability and target affinity, as seen in kinase inhibitors or protease antagonists .

Stereochemical Specificity: The (S)-configuration in the target compound and Parchem analogs (e.g., CAS 1032684-85-7) is critical for enantioselective interactions, such as binding to chiral receptors or enzymes. For example, (S)-configured amino acids are preferentially incorporated into peptide therapeutics .

Table 2: Inferred Properties Based on Structural Features

| Compound | Solubility (Predicted) | Reactivity | Potential Applications |

|---|---|---|---|

| (S)-Amino-pyridin-3-yl-acetic acid | High (polar groups) | Salt formation, peptide coupling | Pharmaceutical intermediates |

| (6-Aminopyridin-3-yl)acetic acid | Moderate | Chelation, nucleophilic substitution | Agrochemical intermediates |

| 6-Amino-3-pyridinecarboxylic acid | Low (rigid structure) | Metal coordination, esterification | Coordination chemistry |

| Parchem derivatives (e.g., CAS 1032684-85-7) | Variable (bulky groups) | Enzyme inhibition, receptor modulation | Drug discovery (kinase inhibitors) |

Research Findings :

- Hydrochloride Salt Utility : The hydrochloride form of the target compound () enhances stability and solubility, making it preferable for formulation in aqueous systems .

- Metabolic Stability : Cyclopropyl-containing analogs (e.g., ) resist oxidative metabolism, extending half-life in vivo compared to simpler pyridine derivatives .

- Biological Activity : Pyridine-acetic acid hybrids are frequently used in kinase inhibitor design due to their ability to mimic ATP’s adenine moiety. For example, the compound in employs a pyrrolo[3,2-b]pyridin-3-yl acetic acid group for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.